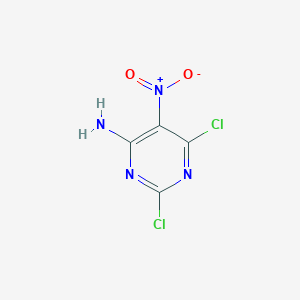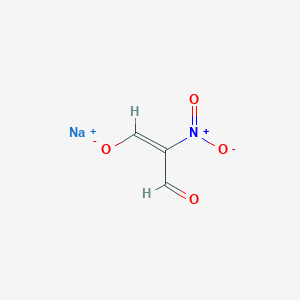
2,6-二氯-5-硝基嘧啶-4-胺
描述
2,6-Dichloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol . It is used in various applications, including as an intermediate in the preparation of nitropyrimidines . It is also effective against powdery mildews .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-5-nitropyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with two chlorine atoms at positions 2 and 6, a nitro group at position 5, and an amine group at position 4 .Physical And Chemical Properties Analysis
2,6-Dichloro-5-nitropyrimidin-4-amine is a powder with a melting point of 248-250°C . It is stored at a temperature of -10°C .科学研究应用
合成和反应
- 2-氨基-4,6-二氯-5-硝基嘧啶用作硝基嘧啶的中间体,硝基嘧啶被用作DNA修复蛋白MGMT的失活剂。在其合成过程中发生了一种不寻常的芳香取代过程,导致形成了2-氨基-4,5,6-三氯嘧啶 (Lopez et al., 2009)。
- 该化合物已被用于与胺和2-氨基苯甲醇反应,合成新的4-甲基-3-硝基-6H-嘧啶并[2,1-b]喹唑啉衍生物,这是一种新颖的杂环系统 (Banihashemi et al., 2020)。
药物化学和药物开发
- 4,6-二氯-2-(甲硫基)-5-硝基嘧啶,一种相关化合物,已被用于合成olomoucine,表明其在新药开发中的潜力 (Hammarström等,2002)。
- 它还被用于溶液相合成四取代嘌呤,这些嘌呤在药物化学中具有重要意义,因为它们具有结构多样性和药理学性质 (Hammarström等,2003)。
图书馆合成和组合化学
- 该化合物在N-烷基化二氢叶酸酮库的溶液相平行合成中起着关键作用,展示了它在组合化学和药物发现中的实用性 (Nagashima & Zhang, 2004)。
结构研究和分子相互作用
- 涉及从2,6-二氯-5-硝基嘧啶-4-胺衍生的4-氨基-2-氯-5-硝基-6-(丙基氨基)嘧啶的研究,为胺取代的区域选择性和通过氢键形成聚合链提供了见解 (McKeveney et al., 2004)。
安全和危害
属性
IUPAC Name |
2,6-dichloro-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHWWQWBOTDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325691 | |
| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31221-68-8 | |
| Record name | 31221-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)




![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)





